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Compound of Interest

Compound Name: Bis(ethylmethylamino)silane

Cat. No.: B6360028

Disclaimer: Information regarding the use of bis(tertiary-butylamino)silane (BEMAS) for the
deposition of stoichiometric silicon nitride is not widely available in current research literature.
The primary application reported for BEMAS is in the atomic layer deposition (ALD) of silicon
oxide[1][2].

This guide provides technical support based on processes developed for analogous
aminosilane precursors, such as bis(diethylamino)silane (BDEAS) and bis(tert-
butylamino)silane (BTBAS), which are commonly used for plasma-enhanced atomic layer
deposition (PEALD) of silicon nitride. The principles and troubleshooting steps outlined here
are expected to be highly relevant for developing a process with BEMAS.

Frequently Asked Questions (FAQS)

Q1: What are the key challenges in depositing stoichiometric silicon nitride with aminosilane
precursors?

Al: The main challenges include:

e Carbon and Oxygen Contamination: Organic ligands in the precursor can lead to carbon
incorporation, while residual moisture or oxygen in the chamber can cause oxygen
contamination. Low levels of carbon (14.3%) and oxygen (10.7%) have been achieved with
BDEAS under optimized conditions][3].
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» Achieving the Ideal N/Si Ratio: Reaching the stoichiometric N/Si ratio of ~1.33 for SisN4 can
be difficult. The ratio is highly dependent on deposition temperature and plasma parameters.
For instance, with BTBAS, a composition close to SisNa4 (N/Si = 1.4 £ 0.1) was obtained at
500°C[4].

» Controlling Film Properties: Properties such as refractive index, film density, and wet etch
rate are sensitive to process parameters. For high-quality films, a refractive index close to
2.0 is desirable[5].

e Hydrogen Impurities: Aminosilane precursors contain Si-H and N-H bonds, which can lead to
hydrogen incorporation in the film, affecting its dielectric properties and density.

Q2: What is a typical deposition temperature range for PEALD of silicon nitride using
aminosilane precursors?

A2: PEALD processes for silicon nitride using precursors like BDEAS and BTBAS are typically
performed at low to moderate temperatures, generally ranging from 150°C to 400°C. Higher
temperatures within this range (e.g., 400°C) often yield films with better purity, higher density,
and properties closer to stoichiometric SisNa[3][4][6].

Q3: How does plasma exposure time affect film quality?

A3: Longer plasma exposure times generally improve film quality by more effectively removing
precursor ligands and promoting the formation of Si-N bonds. This leads to higher film density,
a higher refractive index, and lower carbon and hydrogen content. However, excessively long
exposure can lead to ion-induced damage or a decrease in growth per cycle (GPC). An
optimized exposure of 6 seconds for N2 plasma was found to be effective for BDEAS[3].

Q4: Can | achieve stoichiometric silicon nitride without a plasma-enhanced process?

A4: Thermal ALD of silicon nitride using aminosilane precursors is challenging because the
thermal energy alone is often insufficient to break the Si-H and N-H bonds and fully react the
precursor with the nitrogen source (like ammonia). Plasma-enhanced processes (PEALD) are
generally required to provide the necessary activation energy at lower temperatures, making
them the standard method for these precursors[6][7].
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Issue

Potential Cause(s)

Recommended Action(s)

Low Refractive Index (Rl < 1.9)

1. High oxygen or carbon
content.2. Low film density.3.

High hydrogen content.

1. Check for leaks in the
deposition chamber. Perform a
bake-out.2. Increase
deposition temperature[3].3.
Increase N2 plasma exposure
time or power to enhance
ligand removal[4].4. Optimize
precursor and purge times to

avoid CVD-like reactions.

High Carbon Content (>5 at.%)

1. Incomplete reaction of
precursor ligands.2. Insufficient
plasma power or exposure
time.3. Deposition temperature

is too low.

1. Increase Nz plasma
exposure time[3].2. Increase
plasma power.3. Increase the
substrate temperature. Carbon
contamination in BTBAS films
increased from <2% to ~10%
when the temperature was
lowered from 400°C to
200°C[7].

High Wet Etch Rate (e.g., in
dilute HF)

1. Low film density.2. Non-
stoichiometric composition (Si-
rich or N-rich).3. High impurity
levels (C, O, H).

1. Increase deposition
temperature. Films deposited
with BTBAS at 2400°C showed
low wet-etch rates of ~1
nm/min[4].2. Increase plasma
exposure time and/or pressure
to improve film
densification[4].3. Use a
different precursor, such as
DSBAS, which has shown
lower wet etch rates than
BTBAS under similar
conditions[8][9].

Low Growth Per Cycle (GPC)

1. Incomplete precursor

adsorption.2. Steric hindrance

1. Increase precursor pulse
time to ensure saturation.2.

Increase deposition
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from bulky precursor ligands.3.

Low deposition temperature.

temperature to enhance
surface reactions.3. Consider a
precursor with less bulky
ligands if steric hindrance is a

known issue.

1. High intrinsic stress in the
Film Peeling or High Stress deposited film.2. Poor
adhesion to the substrate.

1. For LPCVD, a high tensile
stress (>800 MPa) is common
for stoichiometric nitride[5].
Consider depositing a low-
stress nitride if stoichiometry is
not critical.2. Ensure the
substrate surface is properly
cleaned before deposition.3.
Introduce a post-deposition
annealing step to relieve

stress.

Data Presentation

Table 1: Typical PEALD Process Parameters for Aminosilane Precursors
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General
Parameter BDEAS BTBAS Recommendation
for BEMAS
Substrate Start exploration at
150 - 400°C[3][6] 200 - 500°C[4][7]
Temperature 250 - 400°C.

Varies with reactor

Start with 1.0 s and

Precursor Pulse Time 0.1-20s )
geometry test for saturation.
Start with 10 s to
Purge Time >5s >5s ensure adequate
purging.
N2 Plasma is the
Reactant N2 Plasma N2 Plasma
standard co-reactant.
Plasma Exposure o Start with 10 s and
] 6 s (optimized)[3] 5-20s o
Time optimize.
) ) Dependent on reactor;
Varies with reactor
Plasma Power 100 - 300 W start at a moderate

type

power (e.g., 200 W).

Pressure

Atmospheric or Low

Pressure[6]

13 - 40 mTorr[4]

Dependent on system;
typically in the mTorr
range for low-pressure
PEALD.

Table 2: Resulting Film Properties for Aminosilane Precursors
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Target for
Property BDEAS BTBAS Stoichiometric
SisNa
Refractive Index
~1.92[3] 1.96 (at 500°C)[4] ~2.00[5]
(@~633nm)
N/Si Ratio 0.963 (at 400°C)[3] 1.4 (at 500°C)[4] ~1.33
] ] N 2.8-2.9 g/lcm? (at
Film Density Not specified 3.1 g/cm?3[10]

400-500°C)[4][7]

Carbon Content

14.3 at.% (at 400°C)
[3]

<2 at.% (at 400°C)[7]

As low as possible (<1
at.%).

Oxygen Content

10.7 at.% (at 400°C)
(3]

~1-2 at.%

As low as possible (<1
at.%).

Growth Per Cycle
(GPC)

0.19 - 0.31 A[6]

~1.0A

Typically 0.5 - 1.5 A.

Experimental Protocols

Protocol 1: PEALD of Silicon Nitride Using an
Aminosilane Precursor

This protocol provides a general methodology for depositing silicon nitride films using a

precursor like BEMAS in a plasma-enhanced atomic layer deposition system.

e Substrate Preparation:

o Clean the substrate using a standard cleaning procedure (e.g., Piranha clean or RCA

clean for silicon wafers) to remove organic and metallic contaminants.

o Perform a brief dip in dilute hydrofluoric acid (HF) to remove the native oxide layer,

followed by a deionized water rinse and nitrogen blow-dry.

o Immediately load the substrate into the ALD reactor load-lock to minimize re-oxidation.

o System Preparation:
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o Heat the precursor (BEMAS) bubbler to a stable temperature (e.g., 40-70°C) to ensure
adequate vapor pressure.

o Heat the reactor walls and precursor delivery lines to a temperature at least 20°C higher
than the bubbler to prevent condensation.

o Pump the reactor chamber down to its base pressure (e.g., <10~° Torr).
e Deposition Cycle:
o Heat the substrate to the desired deposition temperature (e.g., 350°C).

o The PEALD process consists of a sequence of four steps, repeated for the desired
number of cycles to achieve the target film thickness.

Step 1: Precursor Pulse: Introduce BEMAS vapor into the chamber for a set duration
(e.g., 1.0 s) to allow for self-limiting chemisorption onto the substrate surface.

» Step 2: Purge 1: Purge the chamber with an inert gas (e.g., Ar or N2) for a set duration
(e.g., 10 s) to remove any unreacted precursor and gaseous byproducts.

» Step 3: Plasma Exposure: Introduce N2 gas and strike a plasma for a set duration (e.qg.,
10 s) to react with the adsorbed precursor layer, forming a layer of silicon nitride.

» Step 4: Purge 2: Purge the chamber with the inert gas (e.g., 10 s) to remove plasma
byproducts and unreacted nitrogen species.

e Process Completion:

o After the final cycle, stop the gas flows and cool the substrate under vacuum or in an inert
atmosphere.

o Remove the substrate from the reactor for characterization.
e Characterization:

o Measure film thickness and refractive index using spectroscopic ellipsometry.
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o Determine elemental composition and stoichiometry (N/Si ratio, C, and O content) using

X-ray Photoelectron Spectroscopy (XPS).
o Assess film density using X-ray Reflectivity (XRR).

o Evaluate the wet etch rate in a dilute HF solution (e.g., 100:1 dHF).

Mandatory Visualizations
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PEALD Cycle for Silicon Nitride

Step 1. BEMAS Pulse
(Precursor Adsorption)

'

Step 2: Inert Gas Purge
(Remove Excess Precursor)

Step 3: N2 Plasma
(Surface Reaction)

'

Step 4: Inert Gas Purge
(Remove Byproducts)

Click to download full resolution via product page

Caption: Experimental workflow for a single Plasma-Enhanced Atomic Layer Deposition
(PEALD) cycle.
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Troubleshooting Logic for SiN Film Quality

Issue Detected:
Non-Stoichiometric Film
(e.g., Low Refractive Index)

Analyze Impurities (XPS)

High Oxygen?

Yes

: Action: Check for
2
High Carbon Chamber Leaks / Moisture

Action: Increase
Deposition Temperature

Check Film Density (XRR)

Action: Increase Plasma
Exposure Time / Power

Action: Optimize
Purge Times

Click to download full resolution via product page

Caption: A decision tree for troubleshooting common issues in silicon nitride deposition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. researchgate.net [researchgate.net]
. svc.org [svc.org]
. repositorium.uminho.pt [repositorium.uminho.pt]

. mtl.mit.edu [mtl.mit.edu]

°
(9] iy w N =

. Ssvmi.com [svmi.com]

e 6. Atmospheric-pressure plasma-enhanced spatial atomic layer deposition of silicon nitride at
low temperature [journal.atomiclayerdeposition.com]

» 7. Silicon Nitride Atomic Layer Deposition: A Brief Review of Precursor Chemistry
[sigmaaldrich.com]

o 8. swb.skku.edu [swb.skku.edu]

e 9. Plasma Enhanced Atomic Layer Deposition of Silicon Nitride for Two Different Aminosilane
Precursors Using Very High Frequency (162 MHz) Plasma Source - PubMed
[pubmed.ncbi.nim.nih.gov]

¢ 10. memsnet.org [memsnet.org]

¢ To cite this document: BenchChem. [Technical Support Center: Achieving Stoichiometric
Silicon Nitride with Aminosilane Precursors]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b6360028#achieving-stoichiometric-silicon-nitride-
with-bemas]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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